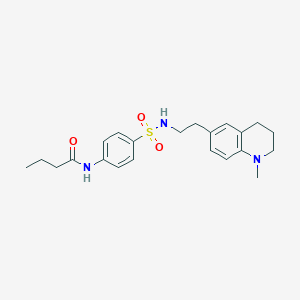

N-(4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)butyramide

Description

This compound is a sulfonamide derivative featuring a 1-methyl-1,2,3,4-tetrahydroquinoline moiety linked via an ethyl chain to a sulfamoylphenyl group, which is further acylated with a butyramide substituent.

Properties

IUPAC Name |

N-[4-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethylsulfamoyl]phenyl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3S/c1-3-5-22(26)24-19-8-10-20(11-9-19)29(27,28)23-14-13-17-7-12-21-18(16-17)6-4-15-25(21)2/h7-12,16,23H,3-6,13-15H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUAWXZDMXWHPQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC3=C(C=C2)N(CCC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)butyramide typically involves multiple steps:

Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

Attachment of the Sulfamoyl Group: The tetrahydroquinoline derivative is then reacted with an appropriate sulfonyl chloride in the presence of a base to introduce the sulfamoyl group.

Coupling with the Phenyl Butyramide: Finally, the intermediate is coupled with 4-aminobutyric acid or its derivatives under peptide coupling conditions, such as using carbodiimides like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and automated peptide synthesizers for the coupling steps.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)butyramide can undergo various chemical reactions, including:

Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.

Reduction: The sulfamoyl group can be reduced to form amine derivatives.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Quinoline derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-(4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)butyramide is a complex organic compound with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by relevant data and case studies.

Basic Information

- IUPAC Name : this compound

- Molecular Formula : C23H30N4O3S

- Molecular Weight : 454.58 g/mol

Structure

The compound features a tetrahydroquinoline moiety, which is known for its biological activity. The sulfamoyl and butyramide groups contribute to its pharmacological properties.

Anticancer Research

This compound has been investigated for its potential as an anticancer agent. The tetrahydroquinoline structure is associated with various anticancer activities due to its ability to interact with multiple biological targets.

Case Study

A study demonstrated that derivatives of tetrahydroquinoline exhibited significant cytotoxic effects on cancer cell lines. The modification of these compounds with sulfamoyl and butyramide groups enhanced their efficacy by improving solubility and bioavailability .

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Its structural components allow it to inhibit bacterial growth effectively.

Data Table: Antimicrobial Activity

| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 20 | 100 |

| Pseudomonas aeruginosa | 18 | 100 |

This data indicates that the compound exhibits varying degrees of antimicrobial activity against common pathogens, suggesting its potential use in treating infections .

Neurological Applications

Research indicates that compounds similar to this compound may have neuroprotective properties. The tetrahydroquinoline structure is known to interact with neurotransmitter systems.

Case Study

In vitro studies have shown that derivatives of this compound can protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in neurodegenerative diseases like Alzheimer's or Parkinson's .

Mechanism of Action

The mechanism by which N-(4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)butyramide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The tetrahydroquinoline moiety may mimic natural substrates or inhibitors, while the sulfamoyl group can form strong interactions with active sites. The butyramide chain may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Analogs from the Molecules (2013) Study

The synthesis and characterization of sulfonamide derivatives in provide critical insights into how alkyl chain length and substituents influence physicochemical properties.

Table 1: Comparative Data for Sulfonamide Derivatives (Molecules, 2013)

| Compound ID | Substituent | Yield (%) | m.p. (°C) | [α]D (c, solvent) | EI-MS ([M+H]+) |

|---|---|---|---|---|---|

| 5a | 2-Oxotetrahydrofuran-3-yl | 51.0 | 180–182 | +4.5° (0.10, MeOH) | 327.4 |

| 5b | Pentanamide chain | 45.4 | 174–176 | +5.7° (0.08, MeOH) | 341.4 |

| 5c | Hexanamide chain | 48.3 | 142–143 | +6.4° (0.10, MeOH) | 355.4 |

| 5d | Heptanamide chain | 45.4 | 143–144 | +4.7° (0.10, MeOH) | 369.4 |

Key Observations :

Heterocyclic Sulfonamide Derivatives (Journal of Engineering and Applied Sciences, 2019)

and 4 describe compounds with isoindolinone or heterocyclic (isoxazole, thiazole) substituents on the sulfamoylphenyl group. For example:

- C F2 : N-(4-(3,4-Dimethylisoxazole-5-yl)sulfamoyl)phenyl-2-(1,3-dioxoisoindoline-2-yl)-4-methylpentanamide.

- C F4 : 2-(1,3-Dioxoisoindoline-2-yl)-4-methyl-N-(4-(N-thiazole-2-yl)sulfamoylphenyl)pentanamide.

Table 2: Elemental Analysis and Yields of Selected Derivatives

| Compound ID | Molecular Formula | Yield (%) | C (%) | H (%) | N (%) | S (%) |

|---|---|---|---|---|---|---|

| C F2 | C24H23N5O5S | 83 | 58.59 | 4.81 | 14.32 | 6.69 |

| C F4 | Not fully specified | 76 | 58.41 | 4.70 | 14.19 | 6.50 |

Key Observations :

Fluorescent Probe Analogs (Development of Fluorescent, 2021)

highlights a structurally complex fluorescent probe with a pyrano-quinoline carboxamide system. While distinct from the target compound, it shares the sulfamoylphenyl motif, emphasizing the versatility of this scaffold in diverse applications (e.g., imaging, targeted therapy) .

Critical Analysis of Structural and Functional Differences

- Tetrahydroquinoline vs. Oxotetrahydrofuran: The target compound’s 1-methyltetrahydroquinoline group may confer enhanced lipophilicity and CNS penetration compared to 5a–5d’s oxotetrahydrofuran .

- Butyramide vs. Pentanamide/Hexanamide : Shorter acyl chains (butyramide) balance solubility and membrane permeability, whereas longer chains (e.g., 5c ) prioritize lipophilicity .

- Heterocyclic vs.

Biological Activity

N-(4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)butyramide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a tetrahydroquinoline moiety, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 430.57 g/mol.

Anticancer Activity

Several studies have indicated that compounds containing tetrahydroquinoline structures exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may act by inhibiting DNA synthesis or inducing apoptosis in cancer cells. Similar compounds have shown efficacy against various cancer types by disrupting cell cycle progression and promoting programmed cell death.

- Case Study : A study evaluating the effects of related sulfamoyl derivatives on cancer cell lines demonstrated a dose-dependent inhibition of cell proliferation in non-small cell lung carcinoma (NSCLC) models, suggesting that this compound may share similar mechanisms .

Anti-inflammatory Effects

The anti-inflammatory potential of tetrahydroquinoline derivatives has been documented in various research efforts:

- COX Inhibition : Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins.

- Research Findings : In vitro studies have demonstrated that related compounds significantly reduce the expression of COX-2 in macrophages stimulated by lipopolysaccharides (LPS), indicating a potential pathway for anti-inflammatory action .

Antimicrobial Properties

The sulfamoyl group in the compound suggests potential antimicrobial activity:

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.